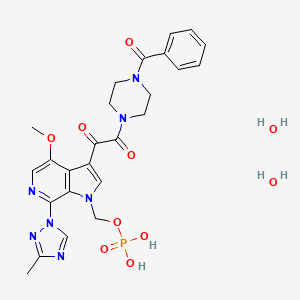
Fostemsavir dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fostemsavir dihydrate, sold under the brand name Rukobia, is an antiretroviral medication used for the treatment of human immunodeficiency virus type 1 (HIV-1) infection. It is particularly indicated for adults who have tried multiple HIV medications and whose HIV infection cannot be successfully treated with other therapies due to resistance, intolerance, or safety considerations . This compound is a prodrug of temsavir, which is an HIV-1 attachment inhibitor that targets the gp120 subunit within the HIV-1 gp160 envelope glycoprotein .
Preparation Methods
The preparation of fostemsavir dihydrate involves several synthetic routes and reaction conditions. One method involves the preparation of a compound of Formula IV, where P1 is hydrogen or a suitable protecting group, and R1 is hydrogen or a C1-6 alkyl group . The process includes the preparation of a compound of Formula I, followed by subsequent reactions to obtain the final product. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Fostemsavir dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of oxidized derivatives, while substitution reactions may lead to the formation of substituted analogs .
Scientific Research Applications
Fostemsavir dihydrate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying HIV-1 attachment inhibitors and their interactions with the gp120 subunit . In biology, it is used to investigate the mechanisms of HIV-1 entry and replication. In medicine, this compound is used as a therapeutic agent for the treatment of multidrug-resistant HIV-1 infection . In industry, it is used in the development of new antiretroviral therapies and drug formulations .
Mechanism of Action
The mechanism of action of fostemsavir dihydrate involves its conversion to temsavir, which binds to the gp120 subunit within the HIV-1 gp160 envelope glycoprotein . This binding inhibits the interaction of gp120 with the CD4 receptors on host cells, thereby preventing the initial attachment of the virus to the host cell . Additionally, this compound prevents other gp120-dependent post-attachment steps required for viral entry into host cells .
Comparison with Similar Compounds
Fostemsavir dihydrate is unique compared to other similar compounds due to its specific mechanism of action as an HIV-1 attachment inhibitor. Similar compounds include other HIV-1 entry inhibitors, such as maraviroc and enfuvirtide . this compound targets the gp120 subunit, whereas maraviroc targets the CCR5 co-receptor, and enfuvirtide inhibits the fusion of the viral envelope with the host cell membrane . This unique targeting of gp120 makes this compound a valuable addition to the arsenal of antiretroviral therapies for multidrug-resistant HIV-1 infection .
Properties
CAS No. |
942117-71-7 |
|---|---|
Molecular Formula |
C25H30N7O10P |
Molecular Weight |
619.5 g/mol |
IUPAC Name |
[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;dihydrate |
InChI |
InChI=1S/C25H26N7O8P.2H2O/c1-16-27-14-32(28-16)23-21-20(19(39-2)12-26-23)18(13-31(21)15-40-41(36,37)38)22(33)25(35)30-10-8-29(9-11-30)24(34)17-6-4-3-5-7-17;;/h3-7,12-14H,8-11,15H2,1-2H3,(H2,36,37,38);2*1H2 |
InChI Key |
IHIJOICKAIGEIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)(O)O)OC.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















